molecular formula C16H23ClN2O B3945234 N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride

Cat. No. B3945234
M. Wt: 294.82 g/mol
InChI Key: JQWOTHIKDUFRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that regulate various physiological functions. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. This leads to an increase in endocannabinoid levels in the brain, which can produce various physiological effects. Endocannabinoids are known to regulate pain, anxiety, mood, appetite, and other physiological functions. This compound has been shown to produce analgesic and anxiolytic effects in animal models, which is thought to be due to the increase in endocannabinoid levels.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may have implications for the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its selectivity for FAAH. This allows for the specific modulation of endocannabinoid levels, which can be useful in studying the role of endocannabinoids in various physiological functions. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its short half-life, which may require frequent dosing in experiments. Additionally, this compound has been shown to be metabolized by other enzymes in addition to FAAH, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride. One area of research is the potential use of this compound in the treatment of pain, anxiety, and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of this compound in humans. Another area of research is the potential use of this compound in the treatment of addiction. Animal studies have shown promising results, and further research is needed to determine the potential therapeutic applications in humans. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of addiction, as endocannabinoids play a role in reward and motivation pathways in the brain. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-pyrrolidin-1-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c19-16(8-11-18-9-1-2-10-18)17-15-7-6-13-4-3-5-14(13)12-15;/h6-7,12H,1-5,8-11H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWOTHIKDUFRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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